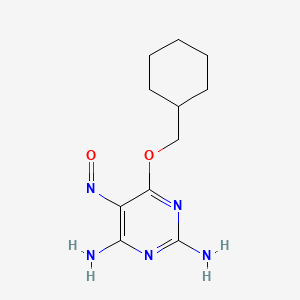

6-(Ciclohexilmetoxí)-5-nitrosopirimidina-2,4-diamina

Descripción general

Descripción

NU6027 is a potent inhibitor of the ataxia telangiectasia mutated and Rad3-related kinase (ATR) and cyclin-dependent kinase 2 (CDK2). Initially developed as a CDK2 inhibitor, NU6027 has shown significant potential in enhancing the cytotoxicity of DNA-damaging agents, making it a promising candidate for cancer therapy .

Aplicaciones Científicas De Investigación

NU6027 has a wide range of scientific research applications, including:

Chemistry: NU6027 serves as a valuable tool for studying the inhibition of ATR and CDK2, providing insights into the mechanisms of these kinases.

Biology: NU6027 is used to investigate the cellular responses to DNA damage and the role of ATR in maintaining genomic stability.

Medicine: NU6027 has shown potential in enhancing the efficacy of DNA-damaging anticancer therapies, making it a promising candidate for combination therapies in cancer treatment.

Mecanismo De Acción

NU6027 exerts its effects by inhibiting the activity of ATR and CDK2. ATR is a key regulator of the cellular response to DNA damage, and its inhibition by NU6027 leads to impaired DNA repair and increased sensitivity to DNA-damaging agents. CDK2 is involved in cell cycle regulation, and its inhibition by NU6027 results in cell cycle arrest and apoptosis. The combined inhibition of ATR and CDK2 by NU6027 enhances the cytotoxic effects of DNA-damaging agents, making it a potent chemosensitizer .

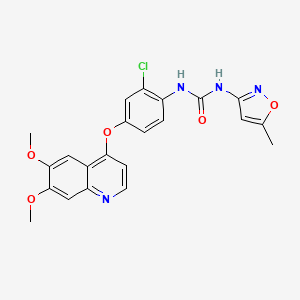

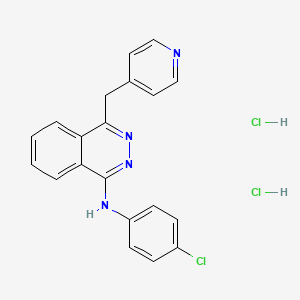

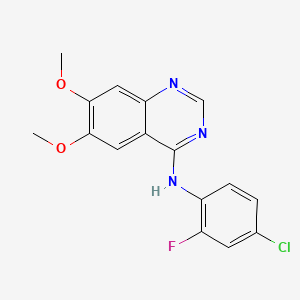

Similar Compounds:

VE-821: Another ATR inhibitor with similar properties to NU6027.

AZD6738: A potent ATR inhibitor used in combination with DNA-damaging agents.

Uniqueness of NU6027: NU6027 is unique in its dual inhibition of ATR and CDK2, providing a synergistic effect that enhances the cytotoxicity of DNA-damaging agents. This dual inhibition makes NU6027 a valuable tool for studying the combined effects of ATR and CDK2 inhibition and a promising candidate for combination therapies in cancer treatment .

Actividad Biológica

6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine has been found to have strong anti-inflammatory and analgesic activity. It has also been found to have anti-cancer activity, as well as the ability to reduce blood pressure and decrease the risk of heart attack and stroke.

Biochemical and Physiological Effects

6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine has been found to inhibit the production of prostaglandins, which are molecules involved in inflammation and pain. It has also been found to reduce inflammation and pain, as well as reduce blood pressure and decrease the risk of heart attack and stroke.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine in lab experiments are that it is a reliable method for the synthesis of this compound, it has strong anti-inflammatory and analgesic activity, it has anti-cancer activity, it can reduce blood pressure and decrease the risk of heart attack and stroke, and it is an inhibitor of the enzyme COX-2. The limitations of using 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine in lab experiments are that its pharmacodynamics are not fully understood and that its effects on the cardiovascular system are not well-studied.

Direcciones Futuras

The future directions for 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine research include further investigating the compound’s pharmacodynamics and its effects on the cardiovascular system, as well as exploring its potential use in other areas of medicine such as pain management, cancer treatment, and the treatment of other diseases. Additionally, further research should be done to determine the optimal dosage and delivery methods for 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine. Finally, further research should be done to explore the potential side effects of 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine and to determine the safety of long-term use.

Análisis Bioquímico

Biochemical Properties

It is known that this compound has a strong affinity for cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This suggests that 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine could play a role in cell cycle regulation.

Cellular Effects

In terms of cellular effects, 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine could potentially influence cell function by interacting with CDK2

Molecular Mechanism

The molecular mechanism of action of 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine is likely related to its interaction with CDK2

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of NU6027 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for NU6027 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the final product in large quantities .

Análisis De Reacciones Químicas

Types of Reactions: NU6027 undergoes various chemical reactions, including:

Oxidation: NU6027 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on NU6027, potentially altering its biological activity.

Substitution: NU6027 can undergo substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions include various analogs and derivatives of NU6027, each with potentially different biological activities and properties .

Propiedades

IUPAC Name |

6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWXOLHKVGDQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327960 | |

| Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220036-08-8 | |

| Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

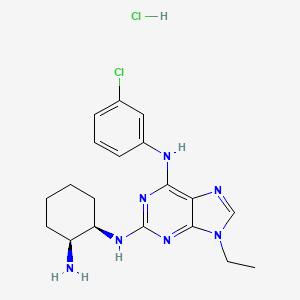

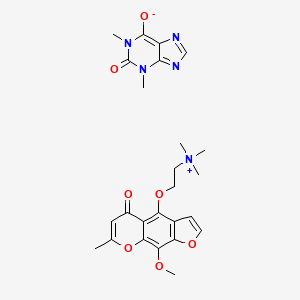

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate](/img/structure/B1683829.png)

![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)